Propyl 3-(3-pyridylcarbonylamino)benzoate
Description
Propyl 3-(3-pyridylcarbonylamino)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted at the 3-position with a 3-pyridylcarbonylamino group. The propyl ester group likely improves lipid solubility, influencing absorption and bioavailability .
Properties
IUPAC Name |
propyl 3-(pyridine-3-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-9-21-16(20)12-5-3-7-14(10-12)18-15(19)13-6-4-8-17-11-13/h3-8,10-11H,2,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPLCGHNFCFHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-(3-pyridylcarbonylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction to convert the carbonyl group to a methylene group.
Amide Formation: The resulting compound is reacted with 3-pyridylcarbonyl chloride in the presence of a base such as pyridine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-(3-pyridylcarbonylamino)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Propyl 3-(3-pyridylcarbonylamino)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propyl 3-(3-pyridylcarbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional groups invite comparisons with other propyl-substituted benzoates. Key analogs include:
Propyl 3-chlorobenzoate
- Structure : Features a chlorine atom at the 3-position of the benzoate ring.
- Applications: Widely used in pharmaceutical and agrochemical research due to its stability and reactivity as a synthetic intermediate. Its electron-withdrawing chlorine substituent enhances electrophilic substitution reactions, contrasting with the electron-rich pyridyl group in Propyl 3-(3-pyridylcarbonylamino)benzoate .
Methyl/Butyl Benzoates
- Physical Properties : Shorter alkyl chains (e.g., methyl) reduce lipophilicity compared to the propyl ester. For instance, methyl benzoate has a logP of ~1.96, whereas propyl esters typically exceed logP 3.0, suggesting enhanced membrane permeability for the latter .
Benzoic Acid Derivatives with Heterocyclic Substituents
- Solubility: The pyridyl group in this compound likely improves aqueous solubility compared to non-polar substituents (e.g., chloro or alkyl groups). For example, 3-pyridyl analogs of benzoic acid show solubility >10 mg/mL in aqueous buffers, whereas chlorobenzoates require organic solvents .
- Bioactivity: Pyridine-containing compounds often demonstrate enhanced antimicrobial or kinase-inhibitory activity. For instance, pyridylamide derivatives exhibit IC50 values in the nanomolar range for certain enzymes, a property that may extend to this compound .
Data Table: Key Properties of Propyl Benzoate Derivatives
*Estimated based on structural analogs.
Research Findings and Implications
- This contrasts with chlorobenzoates, which are more commonly used for coupling reactions .
- Toxicological Gaps: While alkyl benzoates (e.g., propyl, butyl) show low systemic toxicity, the pyridyl substituent may introduce novel metabolites requiring further study. For example, pyridine N-oxidation could generate reactive intermediates .
- Regulatory Considerations : Current safety data for alkyl benzoates primarily address dermal exposure (e.g., cosmetics). The inclusion of a pyridyl group may necessitate additional occupational exposure limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
